Lipophilicity and Polar Surface Area Differentiation
The target compound exhibits a calculated XLogP3 value of 3 and a topological polar surface area (TPSA) of 49.3 Ų [1]. In contrast, the positional isomer N-(4-hydroxyphenyl)-3-methylbenzamide (CAS 314751-32-1) displays a different lipophilicity profile due to the altered substitution pattern on the benzamide core, which can impact membrane permeability and oral bioavailability predictions . While direct experimental logP values for the comparator are not available in the same dataset, the structural difference is known to influence partition coefficients. This distinction is critical for applications in computational drug design and formulation development.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3; TPSA = 49.3 Ų |
| Comparator Or Baseline | N-(4-hydroxyphenyl)-3-methylbenzamide (CAS 314751-32-1): XLogP3 not reported in source; TPSA not reported in source |
| Quantified Difference | Not directly quantifiable from available data; difference inferred from structural isomerism |
| Conditions | Calculated using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem release 2025.09.15) [1] |
Why This Matters
Accurate physicochemical parameters are essential for predicting ADME properties and ensuring experimental reproducibility in medicinal chemistry campaigns.
- [1] PubChem. Benzamide, 4-hydroxy-N-(3-methylphenyl)-. CID 7207827. National Center for Biotechnology Information. Accessed April 2026. View Source
